

An In-depth Technical Guide to the Physical Properties of Benzidine Sulfone Isomers

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Compound of Interest

Compound Name: *Benzidine sulfone*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of key **benzidine sulfone** isomers. The information is curated for researchers, scientists, and professionals in drug development who require detailed data on these compounds. This document summarizes quantitative physical data, presents detailed experimental protocols for synthesis and analysis, and visualizes relevant biological and chemical pathways.

Quantitative Physical Properties

The following tables summarize the key physical properties of prominent **benzidine sulfone** isomers, facilitating easy comparison.

Table 1: Physical and Chemical Properties of Benzidine Sulfonic Acid Isomers

Property	Benzidine-2,2'-disulfonic acid	Benzidine-3-sulfonic acid
Molecular Formula	C ₁₂ H ₁₂ N ₂ O ₆ S ₂	C ₁₂ H ₁₂ N ₂ O ₃ S
Molecular Weight	344.36 g/mol	264.30 g/mol
CAS Number	117-61-3	2051-89-0
Appearance	Purple crystalline powder	No data available
Melting Point	Decomposes near 175°C	No data available
Boiling Point	Decomposes	Decomposes
Solubility	Slightly soluble in water; soluble in ethanol and alkali solutions[1][2]	No data available
pKa	No data available	No data available

Table 2: Physical and Chemical Properties of Diaminodiphenyl Sulfone Isomers

Property	3,3'-Diaminodiphenyl sulfone	4,4'-Diaminodiphenyl sulfone (Dapsone)
Molecular Formula	C ₁₂ H ₁₂ N ₂ O ₂ S	C ₁₂ H ₁₂ N ₂ O ₂ S
Molecular Weight	248.30 g/mol	248.30 g/mol
CAS Number	599-61-1	80-08-0
Appearance	Off-white powder/solid[3][4]	White to off-white crystalline powder[5]
Melting Point	170-174 °C[3]	175-177 °C[5]
Boiling Point	No information available	No information available
Solubility in Water	Low water solubility[3]	0.38 g/L[6]
Solubility in Organic Solvents	Soluble in methanol, ethanol, isopropanol, N,N-dimethylformamide[7]	Exceedingly soluble in Alcohol, Acetone and MEK[8]
pH	7 (1% aq. solution)[3]	5.5-7.5 (saturated aqueous solution)[6]
Bulk Density	400 kg/m ³ [9]	250-350 kg/m ³ [6]

Experimental Protocols

This section details the methodologies for the synthesis and analysis of **benzidine sulfone** isomers, providing a foundation for laboratory work.

Synthesis Protocols

2.1.1. Synthesis of 2,2'-Benzidinedisulfonic Acid

This protocol is based on the classical reduction of a nitro precursor followed by an acid-catalyzed rearrangement.[3]

- Materials: 3-nitrobenzenesulfonic acid (sodium or potassium salt), zinc dust, sodium hydroxide solution, hydrochloric acid or dilute sulfuric acid.

- Procedure:
 - Prepare a dilute aqueous solution of the sodium or potassium salt of 3-nitrobenzenesulfonic acid.
 - Gradually add zinc dust and sodium hydroxide solution to the reaction mixture to reduce the nitro groups to a hydrazo intermediate (hydrazobenzene-3,3'-disulphonic acid). This step should be performed under controlled temperature conditions.^[3]
 - After the reduction is complete, introduce hydrochloric acid or dilute sulfuric acid to the reaction mixture to induce the benzidine rearrangement.
 - The product, 2,2'-benzidinedisulfonic acid, will precipitate from the solution.
 - Collect the precipitate by filtration and wash with an appropriate solvent to remove impurities.
 - The product can be further purified by recrystallization.

2.1.2. Synthesis of 3,3'-Diaminodiphenyl Sulfone

This protocol describes the reduction of 3,3'-dinitrodiphenyl sulfone using an iron powder in a weakly acidic solution.^[10]

- Materials: 3,3'-dinitrodiphenyl sulfone, iron powder, hydrochloric acid, water, tetramethylene sulfone (solvent), sodium hydroxide, activated carbon.
- Procedure:
 - In a reaction vessel, add water, iron powder, and hydrochloric acid. Heat the mixture to 90°C.
 - Add tetramethylene sulfone as a solvent.
 - Slowly add 3,3'-dinitrodiphenyl sulfone to the reaction mixture.
 - Maintain the reaction at 90°C for 2-3 hours.

- After the reaction, add sodium hydroxide to make the solution alkaline (pH 9-10), which will precipitate iron mud.
- Filter to remove the iron mud.
- Add activated carbon to the filtrate and heat at 80-100°C for decolorization.
- Filter to remove the activated carbon.
- Cool the reaction solution to 20°C to crystallize the product.
- Collect the white crystals of 3,3'-diaminodiphenyl sulfone by suction filtration and dry.

2.1.3. Synthesis of 4,4'-Diaminodiphenyl Sulfone (Dapsone)

This protocol involves the reaction of 4-chloronitrobenzene with sodium sulfide, followed by oxidation and reduction.^[1]

- Materials: 4-chloronitrobenzene, sodium sulfide, potassium dichromate, sulfuric acid, tin(II) chloride, hydrochloric acid.
- Procedure:
 - React 4-chloronitrobenzene with sodium sulfide to form 4,4'-dinitrodiphenyl thioether.
 - Oxidize the thioether to 4,4'-dinitrodiphenyl sulfone using potassium dichromate in sulfuric acid.
 - Reduce the nitro groups of 4,4'-dinitrodiphenyl sulfone to amino groups using tin(II) chloride in hydrochloric acid to yield 4,4'-diaminodiphenyl sulfone.
 - The product can be isolated and purified by standard laboratory techniques.

Analytical Protocols

2.2.1. High-Performance Liquid Chromatography (HPLC) for the Determination of Benzidine and its Derivatives

This protocol is a general guideline for the analysis of benzidine derivatives in various matrices.
[9][11]

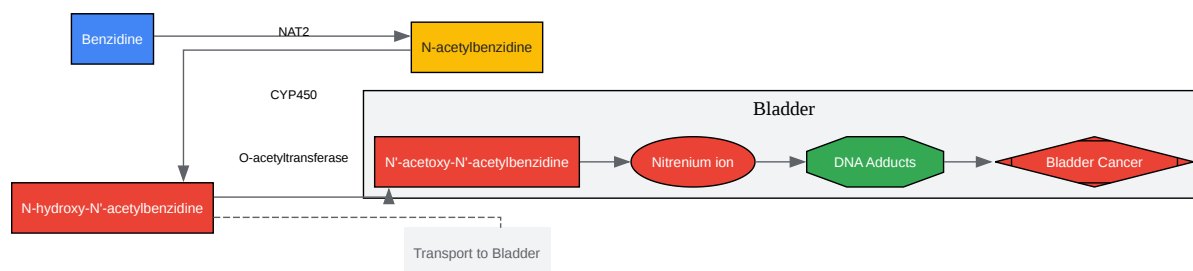
- Instrumentation: HPLC system equipped with a UV or electrochemical detector.
- Column: C18 reversed-phase column.[11]
- Mobile Phase: A mixture of methanol and water (e.g., 75:25 v/v) is commonly used. The mode is typically isocratic.[11]
- Flow Rate: A flow rate of approximately 1.8 mL/min can be used.[11]
- Column Temperature: Maintain the column at a constant temperature, for example, 50°C.[11]
- Detection:
 - UV Detection: Set the detector at a wavelength of 280 nm.[11]
 - Electrochemical Detection: Operate the detector at a potential of +0.8 V.[9]
- Sample Preparation:
 - For water samples, perform liquid-liquid extraction with a suitable solvent like chloroform. The extract can then be back-extracted with an acid, neutralized, and re-extracted. The final extract is concentrated and reconstituted in the mobile phase.[12]
 - For solid samples, an appropriate extraction method should be developed and validated.
- Analysis:
 - Inject a known volume of the prepared sample into the HPLC system.
 - Identify the peaks based on the retention times of standard compounds.
 - Quantify the concentration of the analytes by comparing the peak areas with a calibration curve generated from standards of known concentrations.

Signaling Pathways and Logical Relationships

The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to **benzidine sulfone** isomers.

Metabolic Activation of Benzidine

Benzidine itself is not carcinogenic but requires metabolic activation to exert its toxic effects. The following pathway illustrates the key steps in this process, which is of significant interest in drug development and toxicology.[13][14]

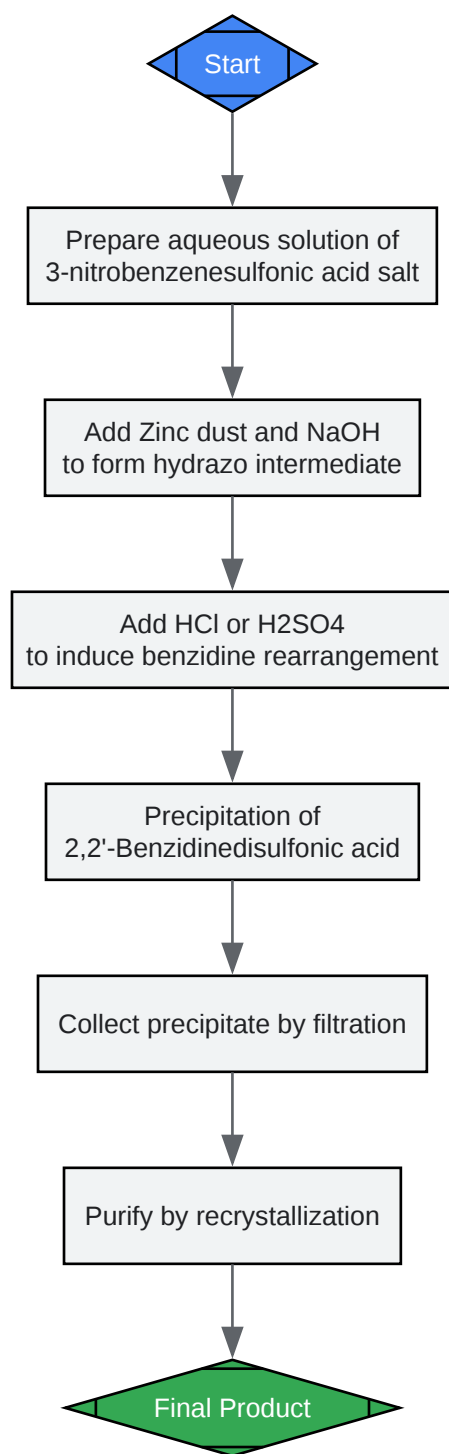


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Caption: Metabolic activation pathway of benzidine leading to bladder cancer.

Experimental Workflow: Synthesis of 2,2'-Benzidinedisulfonic Acid

This diagram outlines the key steps in the laboratory synthesis of 2,2'-benzidinedisulfonic acid.

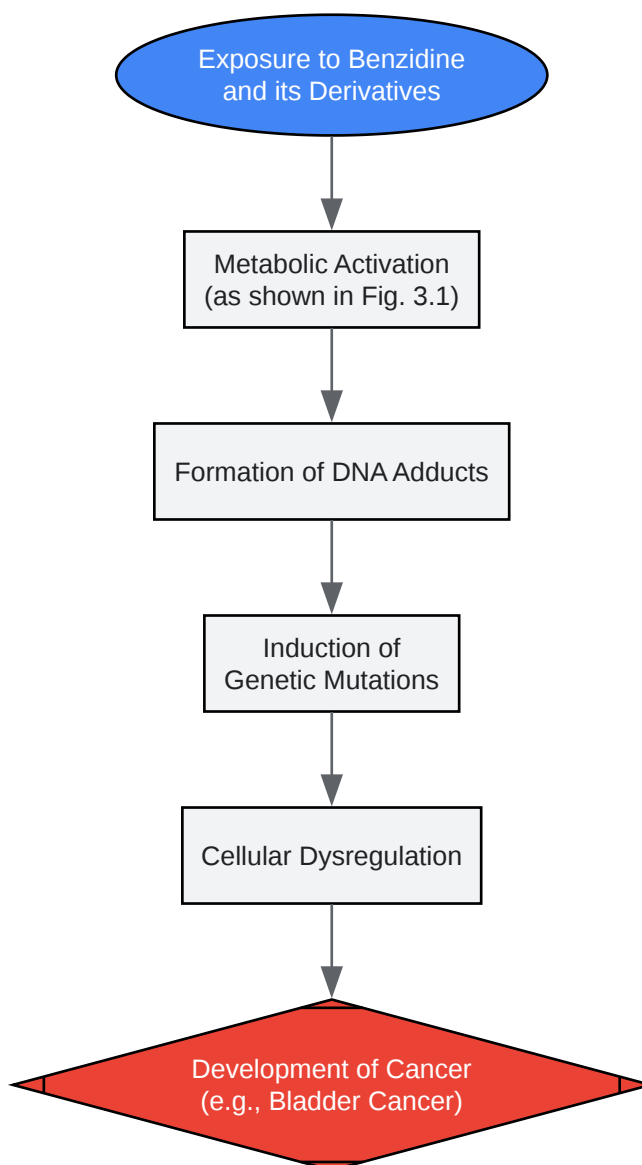


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Caption: Workflow for the synthesis of 2,2'-benzidinedisulfonic acid.

Logical Relationship: Carcinogenicity of Benzidine and its Derivatives

This diagram illustrates the established link between exposure to benzidine and its derivatives and the development of cancer, a critical consideration in drug development and chemical safety.[15][16]



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Caption: Logical progression from benzidine exposure to cancer.

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